molecular formula C9H7I B12041482 Benzene, 1-(iodoethynyl)-4-methyl- CAS No. 33675-56-8

Benzene, 1-(iodoethynyl)-4-methyl-

Cat. No.: B12041482
CAS No.: 33675-56-8
M. Wt: 242.06 g/mol
InChI Key: IWVHHJABVBKPQY-UHFFFAOYSA-N
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Description

1-(2-Iodoethynyl)-4-methylbenzene, AldrichCPR, is an organic compound with the molecular formula C9H7I It is a derivative of benzene, where a methyl group and an iodoethynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodoethynyl)-4-methylbenzene typically involves the iodination of ethynylbenzene derivatives. One common method is the reaction of 4-methylphenylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 1-(2-Iodoethynyl)-4-methylbenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodoethynyl)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of ethynyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

    Reduction Reactions: Products include ethynyl derivatives and other reduced forms of the compound.

Scientific Research Applications

1-(2-Iodoethynyl)-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethynyl)-4-methylbenzene involves its interaction with various molecular targets. The iodoethynyl group can participate in electrophilic addition reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-(2-iodoethynyl)benzene
  • 4-(2-Iodoethynyl)-1,1′-biphenyl
  • 4-(2-Iodoethynyl)benzonitrile

Uniqueness

1-(2-Iodoethynyl)-4-methylbenzene is unique due to the presence of both a methyl group and an iodoethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

33675-56-8

Molecular Formula

C9H7I

Molecular Weight

242.06 g/mol

IUPAC Name

1-(2-iodoethynyl)-4-methylbenzene

InChI

InChI=1S/C9H7I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3

InChI Key

IWVHHJABVBKPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CI

Origin of Product

United States

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